ethane-1,2-diamine;2-hydroxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures (around 180°C) in an aqueous medium. This reaction produces ethane-1,2-diamine along with hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .
2-Hydroxybenzoic acid can be prepared through the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates. This reaction typically requires high pressure and temperature conditions .
Industrial Production Methods
Industrial production of ethane-1,2-diamine involves large-scale reactions of 1,2-dichloroethane with ammonia, followed by purification steps to isolate the desired product. The production of 2-hydroxybenzoic acid is often carried out using the Kolbe-Schmitt reaction on an industrial scale, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form ethane.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
2-Hydroxybenzoic acid can undergo:
Esterification: Reacts with alcohols to form esters.
Decarboxylation: Loses a carbon dioxide molecule under heat to form phenol.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Decarboxylation: Requires heating, often in the presence of a catalyst
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces ethane.
Esterification: Produces esters of 2-hydroxybenzoic acid.
Decarboxylation: Produces phenol
Scientific Research Applications
Ethane-1,2-diamine;2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino groups in ethane-1,2-diamine can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The hydroxyl and carboxyl groups in 2-hydroxybenzoic acid can interact with cellular components, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: Similar structure but lacks the hydroxybenzoic acid component.
2-Hydroxybenzoic acid: Similar structure but lacks the ethane-1,2-diamine component.
Diethylenetriamine: Contains an additional amino group compared to ethane-1,2-diamine.
1,2-Diaminopropane: Similar structure but with a different carbon backbone
Uniqueness
Ethane-1,2-diamine;2-hydroxybenzoic acid is unique due to the combination of both diamine and hydroxybenzoic acid functionalities, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
17368-48-8 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethane-1,2-diamine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C2H8N2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);1-4H2 |
InChI Key |
XMKRUMDYHIISKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C(CN)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CN)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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